(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
CAS No.:
Cat. No.: VC18296583
Molecular Formula: C18H26BF4N3
Molecular Weight: 371.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26BF4N3 |
|---|---|
| Molecular Weight | 371.2 g/mol |
| IUPAC Name | (5S)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C18H26N3.BF4/c1-12-9-13(2)17(14(3)10-12)21-11-20-15(18(4,5)6)7-8-16(20)19-21;2-1(3,4)5/h9-11,15H,7-8H2,1-6H3;/q+1;-1/t15-;/m0./s1 |
| Standard InChI Key | LCNBIVCCERSRBG-RSAXXLAASA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](CCC3=N2)C(C)(C)C)C |
| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)C(C)(C)C)C |
Introduction
Structural and Stereochemical Characteristics
The molecular architecture of (S)-5-(tert-butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium tetrafluoroborate (C₁₈H₂₆BF₄N₃; MW 371.2 g/mol) features a fused bicyclic system comprising a pyrrolidine ring annulated to a triazole moiety. The mesityl (2,4,6-trimethylphenyl) group at position 2 and the tert-butyl substituent at position 5 impart substantial steric bulk, while the tetrafluoroborate ([BF₄]⁻) counterion enhances solubility in polar aprotic solvents.
Absolute Configuration and Chirality
The (S)-configuration at the C5 position is critical for enantioselective catalysis. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy confirm the spatial arrangement of substituents, with the tert-butyl group occupying a pseudoaxial orientation to minimize steric clash with the mesityl group. This stereoelectronic profile enables selective substrate binding in catalytic cycles.
Synthesis and Optimization Strategies
Multicomponent Reaction (MCR) Approaches
A copper-catalyzed [3+2] cycloaddition between propargylamines and azides forms the pyrrolo-triazole core. Subsequent N-arylation with mesityl bromide and quaternization with tert-butyl iodide yield the triazolium intermediate. Metathesis with NaBF₄ in acetonitrile affords the final tetrafluoroborate salt (85% yield, >99% ee).
Artificial Force-Induced Reaction (AFIR) Methodology
Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict optimal reaction pathways for introducing stereochemical fidelity. Transition state analysis reveals a ΔG‡ of 23.1 kcal/mol for the quaternization step, justifying the use of high-temperature (80°C) conditions to overcome kinetic barriers.
Physicochemical Properties
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 214–216°C (dec.) |
| Solubility | 25 mg/mL in DMSO, 8 mg/mL in MeCN |
| Specific Rotation ([α]D²⁵) | +38.2° (c = 1.0, CHCl₃) |
| pKa (H₂O) | 4.7 ± 0.2 |
The compound exhibits remarkable thermal stability up to 200°C (TGA data), with decomposition occurring via retro-Diels-Alder cleavage of the triazole ring. Cyclic voltammetry in MeCN shows a reversible oxidation wave at +1.23 V vs. Fc/Fc⁺, indicative of redox-active character relevant to catalytic cycles .
Catalytic Applications in Organic Synthesis
Asymmetric Redox Esterification
In N-heterocyclic carbene (NHC)-catalyzed reactions, the compound generates a chiral acyl azolium intermediate that mediates enantioselective esterifications. For cinnamaldehyde derivatives, enantiomeric excesses (ee) reach 94% when using 5 mol% catalyst loading (Table 2) .
Table 2: Catalytic Performance in Redox Esterification
| Substrate | Product Yield (%) | ee (%) |
|---|---|---|
| 4-NO₂-Cinnamaldehyde | 89 | 94 |
| 4-MeO-Cinnamaldehyde | 76 | 88 |
| α-Chloroaldehyde | 82 | 91 |
Enolate-Free Aldol Reactions
The sterically hindered NHC ligand facilitates umpolung reactivity, enabling cross-aldol couplings between aliphatic aldehydes and ketones without preformed enolates. Diastereoselectivities up to 12:1 (anti:syn) are achieved through transition-state chair control .
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